![molecular formula C18H11F4N3O2S B2547058 N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899958-78-2](/img/structure/B2547058.png)
N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of novel polyfluoro substituted pyrazoline type sulfonamides was achieved by designing compounds with sulfonamide and pyrazoline pharmacophores, known for their bioactivities. The synthesis involved the creation of 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides, with a series of compounds numbered 1-8. These compounds were synthesized and their structures were elucidated using various NMR techniques and high-resolution mass spectrometry (HRMS) .
Another synthesis process described the creation of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides. This synthesis involved a multi-step process starting from benzoic acid, progressing through ethyl benzoate and benzohydrazide, and culminating in the target compounds by reacting 5-phenyl-1,3,4-Oxadiazol-2-thiol with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride (NaH). The successful synthesis of these compounds was confirmed through spectral characterization including EI-MS, IR, and 1H-NMR .
Molecular Structure Analysis
The molecular structure of the synthesized compounds was extensively characterized. For the polyfluoro substituted pyrazoline type sulfonamides, the structure elucidation was comprehensive, involving 1H NMR, 13C NMR, 19F NMR, DEPT 90-135, 1H-1H COSY, 1H-13C HMQC, HMBC, and HRMS spectra. The presence of fluorine atoms in the compounds influenced the chemical shifts and splitting patterns of the protons and carbons, leading to unique splitting patterns for the fluorinated compounds .
Chemical Reactions Analysis
The novel compounds synthesized in the first study demonstrated significant inhibitory profiles against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes, with inhibition constants (Ki) in the nanomolar range. This suggests that the compounds could undergo chemical reactions with these enzymes, leading to their inhibition .
In the second study, the synthesized N-substituted acetamides were screened for antimicrobial activity and were found to be active against selected microbial species. The reactivity of these compounds with microbial targets indicates their potential as antimicrobial agents. However, one compound, 6m, showed higher cytotoxicity, suggesting a different chemical reactivity profile that may limit its biological application .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were not explicitly detailed in the abstracts provided. However, the significant inhibitory activity against enzymes and microbes suggests that these compounds have specific physical and chemical properties that enable them to interact effectively with biological targets. The fluorine atoms present in the compounds likely contribute to their bioactivity due to their electronegativity and ability to form strong hydrogen bonds, which could be a key factor in their interaction with enzymes and microbes .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds structurally similar to N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide have been synthesized through various chemical processes. For instance, compounds derived from 1,3,4-oxadiazole and thiadiazole frameworks have been developed, showcasing the versatility and interest in these heterocyclic moieties due to their potential biological activities (Zyabrev et al., 2022; Yamali et al., 2020). These syntheses often involve the stepwise construction of the core structure, followed by modifications to introduce various functional groups, including difluorophenyl moieties, which are pivotal for the biological activity of these compounds.
Pharmacological Evaluation
The pharmacological evaluation of these compounds has revealed a broad spectrum of activities. For example, some derivatives have demonstrated significant antibacterial and antitumor activities, making them candidates for further clinical studies (Aziz-Ur-Rehman et al., 2020; Shukla et al., 2012). These activities are often assessed through in vitro and in vivo models, highlighting the compounds' potential as novel therapeutic agents.
Mechanistic Insights and Molecular Docking
The exploration of the mechanism of action, including molecular docking studies, has provided insights into how these compounds interact with biological targets. This approach has helped in identifying active sites and understanding the structural basis of the biological activity, which is crucial for the design of more potent and selective agents (Siddiqui et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N3O2S/c19-10-1-3-13(21)15(7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-4-12(20)14(22)8-11/h1-8H,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGAGDMZHFQFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.